molecular formula C16H18N2O2 B5586736 2-(4-methylphenoxy)-N-(pyridin-4-ylmethyl)propanamide

2-(4-methylphenoxy)-N-(pyridin-4-ylmethyl)propanamide

Cat. No.: B5586736
M. Wt: 270.33 g/mol
InChI Key: HHNINUYWQBWDOO-UHFFFAOYSA-N
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Description

2-(4-methylphenoxy)-N-(pyridin-4-ylmethyl)propanamide is an organic compound that features a phenoxy group substituted with a methyl group at the para position, a pyridin-4-ylmethyl group, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenoxy)-N-(pyridin-4-ylmethyl)propanamide typically involves the following steps:

    Formation of 4-methylphenoxy group: This can be achieved by reacting 4-methylphenol with an appropriate halogenated compound under basic conditions.

    Attachment of pyridin-4-ylmethyl group: The pyridin-4-ylmethyl group can be introduced through a nucleophilic substitution reaction using pyridine and a suitable leaving group.

    Formation of propanamide backbone: The final step involves the formation of the amide bond, which can be achieved by reacting the intermediate with a propanoyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenoxy)-N-(pyridin-4-ylmethyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The methyl group on the phenoxy ring can be oxidized to form a carboxylic acid.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The phenoxy and pyridinyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Conditions for substitution reactions can vary, but often involve the use of strong bases or acids to facilitate the reaction.

Major Products

    Oxidation: 4-methylphenoxy group can be converted to 4-carboxyphenoxy.

    Reduction: The amide group can be reduced to an amine.

    Substitution: Depending on the substituents introduced, various derivatives of the original compound can be formed.

Scientific Research Applications

2-(4-methylphenoxy)-N-(pyridin-4-ylmethyl)propanamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand in the study of protein-ligand interactions.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-methylphenoxy)-N-(pyridin-4-ylmethyl)propanamide involves its interaction with specific molecular targets. The phenoxy and pyridinyl groups can interact with proteins or enzymes, potentially inhibiting or modifying their activity. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methylphenoxy)-N-(pyridin-3-ylmethyl)propanamide: Similar structure but with the pyridinyl group at the 3-position.

    2-(4-methylphenoxy)-N-(pyridin-2-ylmethyl)propanamide: Similar structure but with the pyridinyl group at the 2-position.

    2-(4-methylphenoxy)-N-(pyridin-4-ylmethyl)butanamide: Similar structure but with a butanamide backbone instead of propanamide.

Uniqueness

The uniqueness of 2-(4-methylphenoxy)-N-(pyridin-4-ylmethyl)propanamide lies in its specific combination of functional groups, which can confer unique chemical and biological properties. The position of the pyridinyl group and the length of the amide backbone can significantly influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

2-(4-methylphenoxy)-N-(pyridin-4-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-12-3-5-15(6-4-12)20-13(2)16(19)18-11-14-7-9-17-10-8-14/h3-10,13H,11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHNINUYWQBWDOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC(C)C(=O)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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